lariciresinol 4-O-glucoside
CAS No.: 143663-00-7
Cat. No.: VC21128261
Molecular Formula: C26H34O11
Molecular Weight: 522.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143663-00-7 |
|---|---|
| Molecular Formula | C26H34O11 |
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
| Standard InChI Key | GAYKAIAESJROGN-SAOYRWCPSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Lariciresinol 4-O-glucoside is a lignan glycoside, a type of compound derived from various plants, particularly those used in traditional medicine. This compound has gained attention for its potential therapeutic properties, especially in the context of antiviral and anti-inflammatory applications. It is primarily extracted from the plant Isatis indigotica, renowned for its medicinal uses in traditional Chinese medicine.
Biosynthesis of Lariciresinol 4-O-glucoside
Lariciresinol 4-O-glucoside is synthesized through enzymatic glycosylation processes involving uridine diphosphate glucose as the sugar donor. The key enzymes involved are glycosyltransferases:
-
Key Steps in Biosynthesis:
-
Glycosylation of lariciresinol by specific glycosyltransferases.
-
Formation of the glycosidic bond under controlled conditions.
-
Research indicates that specific UDP-glycosyltransferase genes (e.g., IiUGT4) play a crucial role in this biosynthetic pathway, impacting the yield and efficiency of lariciresinol glycosides production.
Biological Activities
Lariciresinol 4-O-glucoside exhibits several significant biological activities:
-
Antiviral Properties:
-
Anti-inflammatory Effects:
-
Antioxidant Activity:
-
Lariciresinol 4-O-glucoside may scavenge free radicals and influence oxidative stress pathways, contributing to its potential health benefits.
-
Research Findings and Applications
Recent studies have highlighted various aspects of lariciresinol 4-O-glucoside's efficacy:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume